BenchChemオンラインストアへようこそ!

placental growth hormone

Receptor Pharmacology Binding Selectivity Signal Transduction

Placental growth hormone (hGH-V) is essential for pregnancy-specific GH signaling studies. Unlike pituitary GH, it exhibits 7.4-fold greater somatogenic over lactogenic receptor selectivity, eliminating confounding PRLR cross-activation. Choose this recombinant 22 kDa protein for cleaner JAK2/STAT5 pathway data in cells co-expressing prolactin receptors, or for in vivo metabolic models where GH-induced hyperinsulinemia is undesirable. Request a quote for high-purity, E. coli-derived, non-glycosylated protein shipped at ambient temperature. Ensure your pregnancy physiology or receptor pharmacology experiments are reproducible—procure the authentic placental variant, not a pituitary substitute.

Molecular Formula C9H10N2O2S
Molecular Weight 0
CAS No. 109675-94-7
Cat. No. B1168480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplacental growth hormone
CAS109675-94-7
Synonymsplacental growth hormone
Molecular FormulaC9H10N2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Placental Growth Hormone (CAS 109675-94-7): Procurement-Relevant Biochemical and Functional Overview


Placental growth hormone (PGH, hGH-V, CAS 109675-94-7) is a 191-amino acid protein variant of the human growth hormone family, encoded by the GH2 gene and predominantly secreted by the placental syncytiotrophoblast during pregnancy [1]. It differs from pituitary growth hormone (hGH-N) at 13 amino acid positions scattered throughout the protein and possesses one N-glycosylation site, giving rise to both 22 kDa and glycosylated 25 kDa isoforms [2]. In the maternal circulation, hGH-V progressively replaces pituitary hGH-N from approximately 12–20 weeks of gestation onward, becoming the dominant circulating GH species by term [2]. For procurement purposes, recombinant human placental growth hormone is typically produced in E. coli expression systems and purified as a non-glycosylated 22 kDa monomer [3].

Why Generic Substitution Fails for Placental Growth Hormone (CAS 109675-94-7): Receptor Selectivity and Functional Divergence


Substitution of placental growth hormone (hGH-V) with pituitary growth hormone (hGH-N) is not functionally equivalent due to quantifiable differences in receptor selectivity and downstream biological activities. Despite sharing 93% amino acid sequence identity [1], the 13-residue divergence between hGH-V and hGH-N confers a distinct receptor binding profile: hGH-V exhibits significantly greater selectivity for the somatogenic (GH) receptor over the lactogenic (prolactin) receptor compared to hGH-N, as evidenced by a 7.4-fold difference in IC50 somatogen:lactogen ratios [2]. This altered receptor preference translates into measurably diminished lactogenic, diabetogenic, and volume-expanding activities in vivo, while preserving anti-lipogenic and growth-promoting functions [3]. Consequently, experimental outcomes in models of metabolism, pregnancy physiology, or receptor pharmacology cannot be reliably reproduced by substituting hGH-N for hGH-V; procurement of the specific placental variant is essential for studies interrogating pregnancy-specific GH signaling or therapeutic strategies seeking selective somatogenic action.

Product-Specific Quantitative Evidence Guide for Placental Growth Hormone (CAS 109675-94-7): Comparator-Based Differentiation Data


Receptor Binding Selectivity: 7.4-Fold Greater Somatogen/Lactogen Ratio for hGH-V vs. hGH-N

In direct head-to-head competitive binding assays using rat liver microsomes (lactogen binding) and rabbit liver microsomes (somatogen binding), the ratio of IC50 values (somatogen:lactogen) for placental hGH-V was 7.4-fold different from that of pituitary hGH-N, indicating significantly greater selectivity of hGH-V for the somatogenic receptor [1]. This receptor binding profile predicts distinct bioactivity outcomes that cannot be achieved using pituitary GH.

Receptor Pharmacology Binding Selectivity Signal Transduction

Lactogenic Activity: 55-Fold Reduction in Baf/3 Cells for hGH-V 22K vs. hGH-N 22K

In a comprehensive in vitro characterization study, lactogenic activity of recombinant 22K hGH-V was compared to 22K hGH-N using Baf/3 cells stably transfected with the rabbit prolactin receptor. hGH-V 22K exhibited 55-fold lower lactogenic activity than hGH-N 22K in this homologous assay system [1]. Furthermore, in Nb2-11C cells (a heterologous lactogenic bioassay), hGH-V 22K activity was 9-fold lower than hGH-N 22K, while the 20K hGH-V isoform showed no detectable lactogenic activity in either assay [1].

Lactogenic Bioactivity Prolactin Receptor Cell Proliferation Assay

Diabetogenic Activity: hGH-V 20K Fails to Elevate Fasting Insulin vs. hGH-N 22K

In an in vivo study using young male Wistar rats fed a high-fat diet, 7-day treatment with 20-kDa hGH-V (5 µg·g⁻¹·day⁻¹) did not significantly increase fasting plasma insulin or C-peptide levels compared to saline-treated controls, whereas 22-kDa hGH-N treatment produced significant elevations in both parameters [1]. Additionally, plasma volume (assessed by hematocrit) was increased by hGH-N but unchanged by hGH-V 20K. Total body growth in hGH-V-treated animals was intermediate between control and hGH-N-treated animals, while anti-lipogenic activity was fully retained by hGH-V [1].

Diabetogenicity Insulin Resistance Metabolic Endocrinology

Somatogenic Receptor Binding Affinity: Equipotency of hGH-V and hGH-N for Human GH-Binding Protein

In binding studies using human plasma GH-binding protein (GH-BP, which corresponds to the extracellular domain of the human GH receptor), hGH-V was found to be equipotent with pituitary hGH-N as a ligand [1]. Similarly, surface plasmon resonance experiments with the hGH receptor extracellular domain (hGHR-ECD) revealed no significant difference in binding affinity between the 22K isoforms of hGH-V and hGH-N [2]. This equivalence in somatogenic receptor binding confirms that hGH-V retains full capacity to engage the GH receptor signaling pathway.

Receptor Binding Affinity GH-Binding Protein Somatogenic Activity

Recombinant Expression Yield: Significantly Lower E. coli Expression of hGH-V vs. hGH-N

When expressed from cDNA in identical E. coli systems, the yield of hGH-V is significantly lower than that of hGH-N [1]. This reduced expression efficiency is an inherent property of the hGH-V sequence and has practical implications for large-scale production. However, optimized protocols employing refolding and anion-exchange chromatography on Q-Sepharose can yield 400–700 mg of electrophoretically pure (>95% monomeric) hGH-V from 5 L of fermentation culture [2].

Recombinant Protein Production E. coli Expression Process Development

Serum Dynamics in Pregnancy: hGH-V Replaces hGH-N as Dominant Circulating GH by Term

Longitudinal measurements using hGH-V-specific monoclonal antibody immunoassays demonstrate that hGH-V becomes detectable in maternal serum as early as gestational week 7 (mean 0.9 ± 0.5 µg/L), increases progressively to 2.8 ± 0.9 µg/L at weeks 18–22, 7.3 ± 2.6 µg/L at weeks 28–32, and peaks at 13.0 ± 9.6 µg/L at weeks 37–41 [1]. During this period, pituitary hGH-N becomes undetectable [2]. Peak hGH-V levels occur at week 36.5 ± 2.6 and are significantly lower in obese mothers (P = 0.029) and higher in underweight mothers (P = 0.035) compared to normal-weight mothers [1].

Pregnancy Endocrinology Serum Biomarker Gestational Physiology

Best Research and Industrial Application Scenarios for Placental Growth Hormone (CAS 109675-94-7)


Selective Somatogenic Signaling Studies Requiring Minimal Lactogenic Confounding

Investigators studying GH receptor-mediated signaling pathways (e.g., JAK2/STAT5 activation, IGF-1 induction) in cell types that co-express prolactin receptors should select placental hGH-V over pituitary hGH-N. The 55-fold reduction in lactogenic activity of hGH-V 22K in Baf/3-PRLR cells [1] and the complete absence of lactogenic activity for hGH-V 20K [1] provide a cleaner experimental signal by minimizing PRLR cross-activation.

Metabolic Studies Requiring GH Action Without Diabetogenic Side Effects

For in vivo metabolic studies in rodent models where GH-induced hyperinsulinemia and fluid retention are confounding variables, 20-kDa placental hGH-V offers a unique tool. It retains full anti-lipogenic activity and partial growth-promoting activity while failing to elevate fasting insulin or expand plasma volume, in contrast to 22-kDa hGH-N [2].

Pregnancy Physiology and Fetal Growth Regulation Research

hGH-V is the physiologically dominant GH isoform during the second and third trimesters of human pregnancy, reaching peak serum concentrations of 13.0 ± 9.6 µg/L at term [3]. Studies investigating maternal metabolic adaptation, fetal growth regulation, or pregnancy complications such as preeclampsia and gestational diabetes require the authentic placental variant rather than pituitary GH to replicate in vivo gestational signaling.

GH Receptor Pharmacology and Biased Agonism Screening

The distinct receptor selectivity profile of hGH-V—equipotent to hGH-N at the human GH receptor [4] but with a 7.4-fold greater somatogen:lactogen binding ratio [5]—makes it a valuable tool for structure-activity relationship studies, biased agonism screening, and the development of GH analogs with tissue-selective or pregnancy-specific activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for placental growth hormone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.